(2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane (2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane
Brand Name: Vulcanchem
CAS No.: 1044256-04-3
VCID: VC11693838
InChI: InChI=1S/C15H21O2P/c1-11-7-8-12(2)18(11)14-6-4-3-5-13(14)15-16-9-10-17-15/h3-6,11-12,15H,7-10H2,1-2H3/t11-,12-/m1/s1
SMILES: CC1CCC(P1C2=CC=CC=C2C3OCCO3)C
Molecular Formula: C15H21O2P
Molecular Weight: 264.30 g/mol

(2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane

CAS No.: 1044256-04-3

Cat. No.: VC11693838

Molecular Formula: C15H21O2P

Molecular Weight: 264.30 g/mol

* For research use only. Not for human or veterinary use.

(2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane - 1044256-04-3

Specification

CAS No. 1044256-04-3
Molecular Formula C15H21O2P
Molecular Weight 264.30 g/mol
IUPAC Name 2-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane
Standard InChI InChI=1S/C15H21O2P/c1-11-7-8-12(2)18(11)14-6-4-3-5-13(14)15-16-9-10-17-15/h3-6,11-12,15H,7-10H2,1-2H3/t11-,12-/m1/s1
Standard InChI Key JAKXTLMNIHPLEU-VXGBXAGGSA-N
Isomeric SMILES C[C@@H]1CC[C@H](P1C2=CC=CC=C2C3OCCO3)C
SMILES CC1CCC(P1C2=CC=CC=C2C3OCCO3)C
Canonical SMILES CC1CCC(P1C2=CC=CC=C2C3OCCO3)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name 2-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane reflects its bis-cyclohexyl configuration, where the phospholane ring (a five-membered phosphorous heterocycle) is substituted at the 1-position by a 2-(1,3-dioxolan-2-yl)phenyl group . The R,R stereochemistry at the 2 and 5 positions of the phospholane ring is critical to its function as a chiral inducer in catalytic systems.

Molecular Structure and Key Descriptors

The compound’s structure (Fig. 1) features:

  • A phospholane core with methyl groups at the 2 and 5 positions.

  • A 1,3-dioxolane ring fused to a phenyl group, which acts as an electron-donating substituent.

  • A tertiary phosphorous atom coordinated to the aryl-dioxolane system.

The SMILES notation C[C@@H]1CC[C@H](P1C2=CC=CC=C2C3OCCO3)C\text{C}[C@@H]_1\text{CC}[C@H](\text{P1C}_2=\text{CC=CC=C}_2\text{C}_3\text{OCCO}_3)\text{C} explicitly encodes the stereochemistry , while the InChIKey JAKXTLMNIHPLEU-VXGBXAGGSA-N facilitates database searches .

Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H21O2P\text{C}_{15}\text{H}_{21}\text{O}_2\text{P}
Molecular Weight264.30 g/mol
Density1.105 g/mL
Refractive Index1.572
Flash Point>110°C (230°F)
SensitivityAir/moisture sensitive

Synthesis and Manufacturing

Synthetic Routes

The ligand is synthesized via a multi-step sequence beginning with the preparation of enantiopure 2,5-dimethylphospholane precursors. Key steps include:

  • Ring-opening phosphorylation: Reaction of a chiral epoxide with a phosphine source to form the phospholane backbone.

  • Buchwald-Hartwig coupling: Introduction of the 2-(1,3-dioxolan-2-yl)phenyl group via palladium-catalyzed cross-coupling.

  • Purification: Chromatographic separation to isolate the R,R diastereomer, achieving ≥97% purity .

Challenges in Scale-Up

  • Air Sensitivity: The tertiary phosphorous center oxidizes readily, requiring inert atmosphere handling (argon or nitrogen) .

  • Stereochemical Integrity: Maintaining enantiopurity during coupling reactions demands precise temperature and catalyst control.

Applications in Asymmetric Catalysis

Role as a Chiral Ligand

The compound’s rigid, electron-rich structure enables coordination to transition metals (e.g., rhodium, iridium), forming catalysts for:

  • Hydrogenation of α,β-unsaturated ketones: Achieving enantiomeric excess (ee) >90% in pharmaceutical intermediates.

  • Asymmetric allylic alkylation: Key for constructing quaternary stereocenters in natural product synthesis.

Table 2: Catalytic Performance in Selected Reactions

Reaction TypeSubstrateee (%)Metal CenterReference
HydrogenationMethyl benzoylformate92Rhodium
Allylic AlkylationCyclohexenyl acetate88Iridium

Mechanistic Insights

The dioxolane-phenyl group enhances π-backbonding with metal centers, stabilizing transition states and favoring pro-R facial selectivity. Computational studies (DFT) suggest that the methyl groups on the phospholane ring impose torsional strain, reducing competing pathways.

Physical and Chemical Properties

Spectroscopic Characterization

  • 31P NMR^{31}\text{P NMR}: A singlet at δ 15.2 ppm confirms the phospholane structure .

  • IR Spectroscopy: Strong absorptions at 1245 cm1^{-1} (P–C stretch) and 1080 cm1^{-1} (C–O–C of dioxolane).

Future Directions and Research Opportunities

Expanding Catalytic Scope

  • Photoredox Catalysis: Investigating dual catalytic systems with iridium photosensitizers.

  • C–H Functionalization: Leveraging the ligand’s electron density for sp3^3 C–H activation.

Sustainable Synthesis

  • Biocatalytic Routes: Enzymatic resolution to improve stereoselectivity and reduce metal waste.

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